N-(4-chlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carbothioamide
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Description
N-(4-chlorophenyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C18H17ClN4S and its molecular weight is 356.87. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Potential : A study by Sivakumar et al. (2020) explored the antimicrobial potential of a related pyrazole derivative. The compound demonstrated in vitro antimicrobial activity against several bacteria and fungal strains.
Corrosion Inhibition : Research by Boudjellal et al. (2020) highlighted the use of a pyrazole carbothioamide derivative in inhibiting corrosion of mild steel in acidic mediums. This compound exhibited strong adsorption on steel surfaces, suggesting its potential as a corrosion inhibitor.
Synthesis and Pharmacological Activity : A 2015 study by Hussain & Kaushik synthesized various pyrazole derivatives and evaluated their pharmacological activities, including anti-inflammatory and antimicrobial effects.
Antifungal Activities : Ali et al. (2012) synthesized a pyrazoline-based ligand and its metal complexes, investigating their antifungal activities and potential synergism with other antifungals.
Anti-corrosion Properties for Carbon Steel : In a study by Deyab et al. (2019), a pyrazole carbothioamide derivative exhibited significant anti-corrosion properties for carbon steel in acidic solutions.
Antifungal and Antibacterial Properties : A 2021 study “Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates” highlighted the synthesis of pyrazole carbothioamide derivatives with potent antifungal and antibacterial activities.
Anthelmintic Activity : Research by Sudharani et al. (2019) focused on the synthesis and in vitro anthelmintic activity of pyrazole-1-carbothioamide derivatives.
Computational Chemistry and Molecular Docking : A study by Uzun (2022) involved the synthesis of carbothioamide derivatives and their characterization through computational and molecular docking studies.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(dimethylamino)-4-phenylpyrazole-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4S/c1-22(2)17-16(13-6-4-3-5-7-13)12-23(21-17)18(24)20-15-10-8-14(19)9-11-15/h3-12H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUQWKDGAPUCHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.